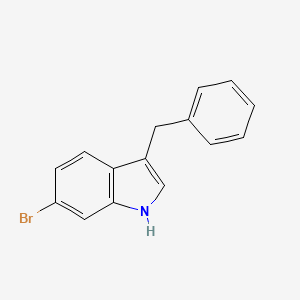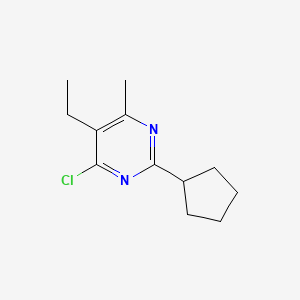
3-benzyl-6-bromo-1H-indole
概要
説明
3-benzyl-6-bromo-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of a benzyl and a bromo group to the indole structure can enhance its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-6-bromo-1H-indole typically involves the bromination of 1H-indole followed by benzylation. One common method is the radical bromination of 1H-indole at the 6-position using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The resulting 6-bromo-1H-indole can then be benzylated at the 3-position using benzyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
3-benzyl-6-bromo-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The indole ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex structures
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu), and solvents like DMF or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3) in solvents like ethanol or toluene
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 3-benzyl-6-amino-1H-indole, while coupling reactions can produce more complex biaryl or heteroaryl compounds .
科学的研究の応用
3-benzyl-6-bromo-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated as a potential lead compound for drug development, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 3-benzyl-6-bromo-1H-indole depends on its specific biological targetThe benzyl and bromo groups can enhance binding affinity and specificity to these targets, leading to increased biological activity .
類似化合物との比較
Similar Compounds
3-bromo-1H-indole: Lacks the benzyl group, which may result in lower biological activity.
3-benzyl-1H-indole: Lacks the bromo group, which may affect its reactivity and biological properties.
6-bromo-1H-indole: Lacks the benzyl group, which may result in different chemical and biological properties
Uniqueness
3-benzyl-6-bromo-1H-indole is unique due to the presence of both benzyl and bromo groups, which can enhance its chemical reactivity and biological activity compared to similar compounds. This dual substitution can lead to improved binding affinity to biological targets and increased potential for drug development .
特性
IUPAC Name |
3-benzyl-6-bromo-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN/c16-13-6-7-14-12(10-17-15(14)9-13)8-11-4-2-1-3-5-11/h1-7,9-10,17H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCBEQHSNADTRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CNC3=C2C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(4-Bromophenoxy)ethyl]pyridine](/img/structure/B1464151.png)






![1-({[(Pyridin-4-yl)methyl]amino}methyl)cyclohexan-1-ol](/img/structure/B1464163.png)


![1-[(Cyclopentylamino)methyl]cyclohexan-1-ol](/img/structure/B1464169.png)

![1-[(Methylamino)methyl]cyclopentan-1-amine](/img/structure/B1464172.png)
